molecular formula C16H15BrO4 B14720704 (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone CAS No. 6342-93-4

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone

Cat. No.: B14720704
CAS No.: 6342-93-4
M. Wt: 351.19 g/mol
InChI Key: YPFLNXZMRKEHPL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone is an organic compound that features a bromophenyl group and a trimethoxyphenyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3,4-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone involves its interaction with molecular targets such as tubulin and heat shock proteins. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the activity of various enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-methoxyphenyl)methanone
  • (2-Bromo-3,4,5-trimethoxyphenyl)methanol

Uniqueness

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone is unique due to the presence of both bromophenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

6342-93-4

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

(4-bromophenyl)-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H15BrO4/c1-19-13-9-8-12(15(20-2)16(13)21-3)14(18)10-4-6-11(17)7-5-10/h4-9H,1-3H3

InChI Key

YPFLNXZMRKEHPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC)OC

Origin of Product

United States

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